Methyl ester, (1r,2s)-

Description

Stereochemical Significance of (1R,2S)-Methyl Esters in Complex Molecule Synthesis

The absolute configuration of a chiral center, designated by the Cahn-Ingold-Prelog priority rules, dictates the spatial orientation of its substituents. In a molecule containing a (1R,2S)-methyl ester, the 'R' and 'S' descriptors define the specific arrangement at two adjacent stereocenters. This precise stereochemistry is paramount as it governs how the molecule interacts with other chiral entities, such as enzymes and receptors in biological systems. cymitquimica.comchadsprep.comlibretexts.org The three-dimensional shape imparted by the (1R,2S) configuration can lead to highly selective binding, often differentiating a potent therapeutic agent from an inactive or even harmful analogue.

Role of Methyl Esters as Key Intermediates and Target Molecules in Contemporary Organic Synthesis

Methyl esters are widely recognized as crucial intermediates in a vast array of organic transformations. Their prevalence stems from their relative stability and the ease with which the ester functionality can be converted into other functional groups, such as carboxylic acids, amides, alcohols, and even other esters through transesterification. nih.govvulcanchem.com This versatility makes them valuable synthons in multi-step synthetic sequences.

In the context of chiral synthesis, (1R,2S)-methyl esters serve as pivotal intermediates for constructing more elaborate molecular architectures. They are frequently employed in the synthesis of biologically active compounds, including pharmaceuticals, pesticides, and fragrances. For example, specific chiral methyl esters are key intermediates in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. mdpi.com The development of efficient methods for the large-scale chiral purification of methyl ester intermediates is crucial for supplying the necessary quantities for drug development and toxicological studies. researchgate.net

Furthermore, the synthesis of amino acid methyl esters is a cornerstone of peptide synthesis and medicinal chemistry. nih.gov These compounds act as building blocks for creating peptides and other complex molecules with potential therapeutic applications.

Current Research Landscape and Future Directions for Chiral Methyl Ester Chemistry

The field of chiral methyl ester chemistry is continually evolving, driven by the persistent demand for enantiomerically pure compounds in various scientific disciplines. A significant area of current research focuses on the development of novel catalytic methods for the asymmetric synthesis of chiral esters. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to achieve high yields and enantioselectivities. researchgate.netacs.org

Recent advancements have seen the successful application of chiral phosphoric acids to control the regioselectivity of cycloisomerization reactions involving methyl esters of epoxide-containing compounds. nih.gov This demonstrates the potential for fine-tuning reaction outcomes through catalyst design. Moreover, the development of heterogeneous catalysts, where the chiral catalyst is immobilized on a solid support, is a growing trend aimed at improving catalyst recyclability and reducing production costs. researchgate.net

Future research will likely continue to explore more sustainable and efficient synthetic methodologies. This includes the use of biocatalysis, leveraging enzymes from natural sources to perform highly selective transformations under mild conditions. nih.gov The development of "green" synthetic routes that minimize waste and environmental impact is a key objective. Additionally, the application of chiral methyl esters as building blocks for novel materials with unique properties remains an exciting avenue for exploration. The continued innovation in the synthesis and application of (1R,2S)-methyl esters will undoubtedly play a crucial role in advancing the frontiers of organic chemistry and related fields.

Data on Chiral Methyl Esters

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | 130342-80-2 | C16H20ClNO2 | Potential in medicinal chemistry and drug design due to its bicyclic amine structure and specific stereochemistry. cymitquimica.com |

| (1R,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | 321744-14-3 | C12H21NO5 | Building block in peptide synthesis and the creation of complex molecules. evitachem.com |

| (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester | Not specified | C8H13NO2 | Intermediate in the synthesis of biologically active compounds and as a chiral inducer in asymmetric synthesis. |

| (1R,2S,5S)-6,6-DiMethyl-3-aza-bicylo[3.1.0]hexane-2-carboxylic acid Methyl ester | Not specified | C10H17NO2 | Intermediate in organic synthesis for preparing biologically active compounds like drugs and pesticides. |

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Not specified | Not specified | Key chiral intermediate in the total chemical synthesis of an HMG CoA reductase inhibitor. mdpi.com |

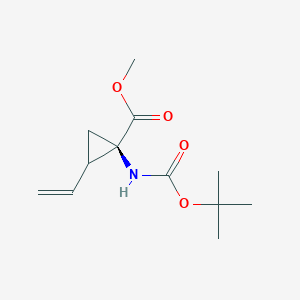

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO4 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl (1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8?,12-/m1/s1 |

InChI Key |

MMSKTMKTGVHMAV-LESKNEHBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving 1r,2s Methyl Esters and Other Methyl Esters

Ester Cleavage Mechanisms

The hydrolysis of esters, a fundamental reaction, can proceed through several mechanistic pathways. These are broadly categorized by the bond that is cleaved (acyl-oxygen or alkyl-oxygen) and the conditions of the reaction (acidic or basic).

Acyl-oxygen cleavage is the most common pathway for ester hydrolysis. ucoz.combyjus.com

AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): In acidic media, the carbonyl oxygen of the ester is first protonated. rsc.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. rsc.orgspcmc.ac.in The subsequent nucleophilic addition of water forms a tetrahedral intermediate. Following a proton transfer, a molecule of alcohol (methanol) is eliminated, and deprotonation of the resulting species yields the carboxylic acid. libretexts.org This mechanism is essentially the reverse of Fischer esterification. spcmc.ac.inlibretexts.org

| Mechanism | Description | Key Intermediates | Reaction Conditions |

| BAc2 | Bimolecular nucleophilic acyl substitution with acyl-oxygen bond cleavage. chemistnotes.comepa.gov | Tetrahedral intermediate byjus.comspcmc.ac.in | Basic (e.g., aqueous NaOH) |

| AAc2 | Bimolecular acid-catalyzed reaction with acyl-oxygen cleavage. chemistnotes.com | Protonated ester, Tetrahedral intermediate spcmc.ac.in | Acidic (e.g., dilute HCl or H2SO4) |

This table provides a summary of common acyl-oxygen cleavage mechanisms in ester hydrolysis.

Alkyl-oxygen cleavage is a less common pathway for ester hydrolysis but can occur under specific structural and environmental conditions. ucoz.comic.ac.uk

BAl1 (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism is rare and typically occurs only with esters that can form a stable carbocation upon cleavage of the alkyl-oxygen bond. ucoz.com The reaction proceeds in neutral or weakly basic solutions where the rate of direct hydroxide (B78521) attack is slow. ucoz.com It is a unimolecular (SN1-type) process where the rate-determining step is the formation of the carbocation. ucoz.comunion.edu

SN2 (Bimolecular Nucleophilic Substitution): In some cases, a nucleophile can directly attack the alkyl carbon of the ester, displacing the carboxylate as the leaving group. This is a bimolecular (SN2) reaction. ic.ac.ukviu.ca This pathway is generally rare because the carbonyl carbon is typically a more favorable electrophilic site. However, it has been observed in specific cases, such as the hydrolysis of β-lactones where the relief of ring strain favors this mechanism. ucoz.com

| Mechanism | Description | Key Features | Favored by |

| BAl1 | Unimolecular base-catalyzed hydrolysis with alkyl-oxygen cleavage. youtube.com | Formation of a stable carbocation. ucoz.com | Esters with tertiary, benzylic, or allylic alkyl groups. ucoz.com |

| SN2 (BAl2) | Bimolecular base-catalyzed hydrolysis with alkyl-oxygen cleavage. union.eduyoutube.com | Nucleophilic attack at the alkyl carbon. Inversion of configuration if the carbon is chiral. ucoz.com | Sterically hindered esters, relief of ring strain (e.g., β-lactones). ucoz.com |

This table summarizes the characteristics of alkyl-oxygen cleavage mechanisms.

Enzymes, particularly lipases and esterases, are highly efficient catalysts for ester hydrolysis. monash.edugoogle.com

The enzymatic hydrolysis of methyl esters often proceeds through a two-step process. In the first step, triacylglycerols are hydrolyzed to free fatty acids and glycerol. researchgate.net The second step involves the esterification of these free fatty acids with an alcohol like methanol (B129727) to produce fatty acid methyl esters (FAMEs). researchgate.net For instance, the enzymatic hydrolysis of methyl ricinoleate (B1264116) using Candida antarctica lipase (B570770) B has been studied, demonstrating high conversion rates. scispace.com The reaction kinetics often follow a Michaelis-Menten model. researchgate.net These enzymatic processes are advantageous as they occur under milder conditions than chemical catalysis, avoiding issues like estolide formation in the case of ricinoleic acid production. scispace.com The mechanism generally involves the formation of an acyl-enzyme intermediate. libretexts.org

Alkyl-Oxygen Cleavage (e.g., BAl1, SN2)

Reactivity with Nucleophiles and Electrophiles

Methyl esters, as electrophiles, can react with a variety of nucleophiles. Their reactivity is centered on the electrophilic carbonyl carbon.

The characteristic reaction of methyl esters with nucleophiles is nucleophilic acyl substitution, which proceeds via an addition-elimination mechanism. masterorganicchemistry.comsavemyexams.com

Methyl esters can be involved in reactions with biologically significant molecules. A notable example is the reaction of N-acetylglycyllysine methyl ester (AcGKOMe), a model for lysine (B10760008) residues in proteins, with 2-alkenals. acs.orgnih.govacs.org 2-Alkenals are products of lipid peroxidation and are known to react with proteins. acs.org

Studies have shown that the ε-amino group of the lysine residue in AcGKOMe reacts with 2-alkenals like 2-hexenal. acs.orgnih.gov The reaction proceeds through a Schiff base intermediate to form a dihydropyridine (B1217469) species. This can then be further converted to substituted pyridinium (B92312) species. acs.org This mechanism provides an alternative model for the formation of stable protein cross-links. acs.org Furthermore, the oxidation of polyunsaturated fatty acid methyl esters in the presence of proteins like bovine serum albumin (BSA) can lead to protein modification, including the formation of carbonyl groups and high-molecular-weight protein aggregates. nih.govpnas.org The extent of this modification is dependent on the degree of unsaturation in the fatty acid methyl ester. pnas.org

Oxidation Chemistry and Combustion Studies

Low-Temperature Oxidation Mechanisms

There is no specific information available in the scientific literature regarding the low-temperature oxidation mechanisms of any compound identified as a "(1R,2S)-methyl ester." Research on the low-temperature combustion of other, structurally different methyl esters, such as those found in biodiesel, involves a well-established sequence of reactions including O2 addition to fuel radicals, subsequent isomerization of peroxy radicals (RO2), and the formation of hydroperoxyalkyl radicals (QOOH). This chemistry, characterized by a negative temperature coefficient (NTC) regime, is highly dependent on the molecular structure of the ester. Without experimental or theoretical data for "(1R,2S)-methyl esters," it is not possible to delineate their specific low-temperature oxidation pathways.

H-Atom Abstraction Reactions

Hydrogen atom (H-atom) abstraction from a fuel molecule is a critical initiation and propagation step in combustion. The rates and sites of H-atom abstraction are dictated by the bond dissociation energies (BDEs) of the C-H bonds within the molecule. For the identified "(1R,2S)-methyl esters," which possess cyclic structures (e.g., cyclopropane (B1198618) or cyclopentane (B165970) rings), the BDEs of the ring C-H bonds would be significantly different from those in linear, long-chain methyl esters. osti.gov The stereochemistry, such as the (1R,2S) configuration, can also influence the accessibility of specific hydrogen atoms to attacking radicals. tandfonline.com However, no studies have been published that specifically calculate these BDEs or the rate constants for H-atom abstraction by common radicals (e.g., OH, HO2) for any "(1R,2S)-methyl ester."

General studies on H-atom abstraction from other esters have been performed, but the unique cyclic and stereochemical nature of the requested compounds means these results cannot be directly applied. acs.org

Formation of Reactive Intermediates (e.g., Peroxy Radicals, Hydroperoxy Alkyl Radicals)

Following initial H-atom abstraction, the resultant fuel radical reacts with molecular oxygen to form a peroxy radical (RO2). This radical is central to low-temperature combustion chemistry, as its subsequent reactions dictate chain propagation and branching pathways. The isomerization of the RO2 radical to a hydroperoxy alkyl radical (QOOH) is a key step that leads to chain branching. osti.gov

The structure of the initial fuel radical is critical in determining the structure and subsequent reactivity of the RO2 and QOOH species. For cyclic esters like the identified "(1R,2S)-" variants, the ring strain and stereochemistry would impose significant constraints on the transition states for these isomerization reactions. Currently, there are no published experimental or computational studies that model the formation or reaction pathways of peroxy radicals or hydroperoxy alkyl radicals originating from any "(1R,2S)-methyl ester." Studies on other cyclic ethers and esters confirm that the ring structure dramatically influences the combustion chemistry, but these are not specific to the requested compound. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Chiral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural characterization. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, stereochemistry, and in many cases, the quantitative composition of enantiomeric mixtures.

The initial step in structural elucidation involves establishing the planar structure—the sequence in which atoms are connected. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration). emerypharma.com The ¹³C NMR spectrum provides complementary information for the carbon backbone, indicating the number of unique carbon atoms and their functional group type (e.g., carbonyl, alkyl, etc.). bhu.ac.in For our model compound, Methyl (1R,2S)-2-alkylcyclopropanecarboxylate, characteristic signals would include those for the methyl ester protons (a singlet around 3.7 ppm), the alkyl chain protons, and the diagnostic upfield signals of the cyclopropane (B1198618) ring protons. chemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information is crucial for assembling molecular fragments. uvic.ca

2D NMR Techniques: While 1D spectra identify the pieces, 2D spectra show how they connect. nih.gov

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton-proton connectivity within spin systems, such as identifying the adjacent protons on the cyclopropane ring and along the alkyl chain. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting disparate fragments of the molecule. For example, an HMBC correlation from the methyl ester protons to the carbonyl carbon confirms the ester functionality, while correlations from the cyclopropane protons to the carbons of the alkyl group establish their connectivity.

The data below represents typical NMR assignments for a Methyl (1R,2S)-2-alkylcyclopropanecarboxylate derivative.

Table 1: Representative ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| -COOCH₃ | ~3.7 (s, 3H) | ~51.5 (CH₃) | C=O |

| C=O | - | ~174.0 (C) | - |

| H-1 (on cyclopropane) | ~1.6 (m, 1H) | ~23.0 (CH) | C=O, C-2, C-3 |

| H-2 (on cyclopropane) | ~1.3 (m, 1H) | ~25.0 (CH) | C-1, C-3, C-1' (alkyl) |

| H-3 (on cyclopropane) | ~0.9 (m, 2H) | ~15.0 (CH₂) | C-1, C-2 |

| Alkyl Chain (C-1' onwards) | ~1.2-1.5 (m) | Varies | C-2 |

Once the planar structure is known, the next challenge is to determine the relative stereochemistry. For a (1R,2S) disubstituted cyclopropane, the substituents are on opposite sides of the ring plane, a trans configuration.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between protons on a cyclopropane ring is highly dependent on their stereochemical relationship. Generally, the coupling constant for cis protons (³J_cis) is larger (typically 7–9 Hz) than for trans protons (³J_trans, typically 4–6 Hz). researchgate.netresearchgate.net The observation of a smaller coupling constant between H-1 and H-2 in our model compound would provide strong evidence for their trans relationship. ethernet.edu.et

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. ipb.pt For a trans-cyclopropane, a NOESY cross-peak would be expected between protons on the same face of the ring, but would be absent between protons on opposite faces. For example, H-1 would show a NOE correlation to one of the H-3 protons but not to H-2. These correlations provide definitive proof of the relative arrangement of substituents. nih.gov

Determining which enantiomer is present, and in what excess, requires chiral-specific NMR methods. These techniques work by converting the enantiomers into diastereomers, either transiently or permanently, because diastereomers have distinct NMR spectra. wikipedia.org

Chiral Solvating Agents are enantiomerically pure compounds that are added to the NMR sample. acs.org They form weak, transient, non-covalent complexes (diastereomeric solvates) with each enantiomer of the analyte. core.ac.ukresearchgate.net This interaction creates slightly different magnetic environments for the two enantiomers, leading to the splitting of what was a single peak in the achiral solvent into two separate peaks. nih.govlibretexts.org The enantiomeric ratio can be determined by integrating these separated signals. The choice of solvent is critical, as less polar solvents often enhance the interactions and improve signal separation. researchgate.net

Chiral Derivatizing Agents react covalently with the analyte to form a stable mixture of diastereomers. wikipedia.orgrsc.org A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. umn.edu To use this method, the methyl ester of our target compound would first be hydrolyzed to the corresponding carboxylic acid, which is then reduced to a primary alcohol, (1R,2S)-2-alkylcyclopropyl)methanol. This alcohol is then reacted in two separate experiments with (R)-MTPA and (S)-MTPA to form diastereomeric Mosher esters. springernature.comnih.gov

The absolute configuration is assigned by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters. youtube.comresearchgate.net Due to the predictable shielding/deshielding cones of the phenyl group in the preferred conformation of the Mosher ester, protons on one side of the molecule will be shifted downfield in the (S)-ester and upfield in the (R)-ester, with the opposite effect for protons on the other side. umn.edu This systematic shift difference allows for the unambiguous assignment of the absolute configuration at the carbinol center.

Quantitative NMR (qNMR) is a powerful method for determining the amount of a substance in a sample. mdpi.com Once the signals for the two enantiomers have been resolved using either a CSA or a CDA, their relative concentrations can be determined with high precision by integrating the corresponding peaks. researchgate.net The signal area is directly proportional to the number of contributing nuclei. mdpi.com

The enantiomeric excess (ee) is then calculated from the integrals of the resolved signals (e.g., Integral_R for the R-enantiomer's signal and Integral_S for the S-enantiomer's signal):

ee (%) = [ |Integral_R - Integral_S| / (Integral_R + Integral_S) ] × 100

This method is often used as a complementary or alternative approach to chiral chromatography for the routine determination of enantiomeric purity. researchgate.net

Enantiomeric Purity and Absolute Configuration Determination

Chiral Derivatizing Agents (CDAs) (e.g., Mosher Esters, Chiral Boron Agents)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of a (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate derivative, HRMS is used to validate the molecular weight, providing a crucial piece of evidence for its structural confirmation. This technique is critical for verifying the identity of chiral cyclopropane derivatives and ensuring the purity of the sample by identifying any trace impurities.

The following table illustrates the role of HRMS in confirming the molecular formula of a related chiral cyclopropane compound.

| Compound | Molecular Formula | Calculated m/z | Observed m/z (HRMS) | Reference |

| (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate | C14H19NO5S | 313.0984 | 313.37 |

This interactive table demonstrates how HRMS provides precise mass measurements that correspond to a specific molecular formula, thereby confirming the elemental composition of the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods in mass spectrometry that provide complementary information about a molecule's structure.

Electron Ionization-Mass Spectrometry (EI-MS):

EI-MS involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. docbrown.info The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. For cyclopropane derivatives, fragmentation often involves the cleavage of the strained three-membered ring. docbrown.infoaip.org The analysis of these fragments helps in elucidating the connectivity of atoms within the molecule. aip.org For instance, the mass spectrum of cyclopropane itself shows a prominent molecular ion peak at m/z 42, corresponding to [C3H6]+, and characteristic fragment ions resulting from the loss of H, CH3, or C2H4. docbrown.info In more complex substituted cyclopropanes, the fragmentation patterns can reveal the nature and position of the substituents. aip.org

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI-MS is a softer ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often producing a protonated molecule [M+H]+ or other adduct ions with minimal fragmentation. openagrar.deresearchgate.net This is advantageous for determining the molecular weight of the intact molecule. researchgate.net Tandem mass spectrometry (MS/MS) can then be employed, where the parent ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. openagrar.de This controlled fragmentation provides detailed structural information. ESI-MS has been successfully used to quantify fatty acid methyl esters and to analyze complex mixtures. researchgate.netrsc.org For chiral methyl esters, ESI-MS can be used in conjunction with chiral chromatography to analyze enantiomeric composition. osti.gov

The table below summarizes the key characteristics and applications of EI-MS and ESI-MS for the analysis of the target compound.

| Technique | Ionization Principle | Typical Ions Formed | Key Information Provided |

| EI-MS | High-energy electron bombardment | Molecular ion (M+), numerous fragment ions | Detailed structural information from fragmentation patterns, "fingerprint" spectrum |

| ESI-MS | Soft ionization via charged droplets | Protonated molecule ([M+H]+), adduct ions | Molecular weight of intact molecule, suitable for polar and labile compounds |

This interactive table allows for a direct comparison of the two mass spectrometry techniques, highlighting their distinct advantages in the structural elucidation of the methyl ester.

Coupling chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. chula.ac.th The sample is first separated based on its boiling point and interaction with the stationary phase in the GC column, and then each separated component is introduced into the mass spectrometer for detection and identification. uib.no GC-MS is widely used for the analysis of fatty acid methyl esters and for the enantioselective analysis of chiral cyclopropane derivatives using a chiral stationary phase. mdpi.comresearchgate.net The retention time from the GC provides an additional layer of identification, and the mass spectrum confirms the structure of the eluting compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that separates compounds in a liquid mobile phase, making it suitable for a broader range of compounds, including those that are non-volatile or thermally labile. acs.org Chiral LC-MS methods, often employing polysaccharide-based chiral stationary phases, are particularly valuable for the separation and analysis of enantiomers of cyclopropane derivatives and other chiral molecules. nih.govresearchgate.net ESI is a common ionization source for LC-MS, allowing for the sensitive detection of separated analytes. osti.gov This technique is crucial for determining the enantiomeric composition and for pharmacokinetic studies of chiral compounds. osti.gov

The following table outlines the applications of coupled chromatographic-mass spectrometric techniques in the analysis of cyclopropane methyl esters.

| Coupled Technique | Separation Principle | Typical Analytes | Key Applications |

| GC-MS | Volatility and interaction with stationary phase | Volatile and thermally stable compounds | Analysis of fatty acid methyl esters, enantioselective separation of chiral cyclopropanes |

| LC-MS | Partitioning between mobile and stationary phases | Wide range of compounds, including non-volatile and thermally labile | Separation of chiral isomers, analysis of complex biological samples, pharmacokinetic studies |

This interactive table highlights the complementary nature of GC-MS and LC-MS for the comprehensive analysis of complex mixtures containing the target chiral methyl ester.

Fragmentation Pattern Analysis (EI-MS, ESI-MS) for Structural Insights

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for determining the absolute configuration and studying the chiral recognition of enantiomeric molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides information about the three-dimensional structure of the molecule and is a powerful tool for determining the absolute configuration of chiral compounds. researchgate.net The comparison of experimental CD spectra with theoretically calculated spectra is a common method for assigning the absolute stereochemistry. nih.gov For chiral methyl esters, CD spectroscopy has been used to determine the absolute configuration by analyzing the Cotton effects associated with the electronic transitions of the chromophores in the molecule. nih.govtandfonline.com Studies on various chiral molecules, including those with cyclopropane rings, have demonstrated the utility of CD spectroscopy in unambiguously assigning the absolute configuration. nih.govnih.gov

A study on cladocroic acid and its methyl ester derivative utilized electronic circular dichroism (ECD) to determine the absolute configuration by comparing experimental and theoretically calculated spectra. nih.gov This approach can be extended to other asymmetric cyclopropane carboxylic acids. nih.gov

UV/Vis spectroscopy, while not inherently a chiral technique, becomes a powerful tool for studying chiral recognition when used in conjunction with chiral selectors or in complexation studies. Changes in the UV/Vis absorption spectrum of a chromophore upon interaction with a chiral host or guest can indicate the formation of a diastereomeric complex. researchgate.net These spectral changes, such as a red or blue shift in the absorption maximum, can be monitored to determine the binding constants and enantioselectivity of the interaction. researchgate.net

For example, UV/Vis titration experiments are commonly performed to study the complexation between chiral porphyrin hosts and amino acid methyl esters. researchgate.netmdpi.com The changes in the Soret band of the porphyrin upon addition of the chiral guest provide quantitative information about the binding affinity and selectivity. mdpi.com Similarly, UV-Vis studies have been used to investigate the role of axial ligands in the enantioselectivity of cobalt-porphyrin catalyzed cyclopropanation reactions. acs.org

The table below summarizes the application of chiroptical and related spectroscopic techniques for the chiral analysis of the target compound.

| Technique | Principle | Key Application |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Determination of absolute configuration |

| UV/Vis Spectroscopy (in complexation studies) | Changes in absorption spectrum upon interaction | Studying chiral recognition and determining binding constants |

This interactive table provides a concise overview of how these spectroscopic methods are applied to the chiral analysis of the "(1r,2s)-" methyl ester.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, specific chemical bonds and functional groups can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present within a molecule. scirp.org When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, absorbing energy in the process. wvu.edu An IR spectrum, which plots the percentage of light transmitted against the frequency (in wavenumbers, cm⁻¹), provides a unique fingerprint of the molecule. wvu.edu The analysis of this spectrum allows for the definitive identification of functional groups, such as the ester group in a "Methyl ester, (1r,2s)-" compound.

The ester functional group gives rise to several characteristic and intense absorption bands in the IR spectrum. spectroscopyonline.com For a typical methyl ester, the most prominent features include:

C=O Stretching Vibration: A very strong and sharp absorption band appears in the range of 1730–1750 cm⁻¹. pressbooks.pub This band is one of the most recognizable in an IR spectrum and is a key indicator of a carbonyl group. pressbooks.pubresearchgate.net Its precise position can be influenced by factors such as conjugation with a double bond or an aromatic ring, which would lower the wavenumber. pressbooks.pub

C-O Stretching Vibrations: Esters possess two distinct C-O single bonds, which result in two separate, strong absorption bands in the fingerprint region of the spectrum (typically 1000–1300 cm⁻¹). wvu.eduspectroscopyonline.com These bands correspond to the stretching of the C-C-O and O-C-C bond systems within the ester moiety and are often observed around 1200 cm⁻¹ and 1100 cm⁻¹, respectively. spectroscopyonline.com

The presence of this trio of intense peaks—the C=O stretch and the two C-O stretches—is highly characteristic of an ester functional group. spectroscopyonline.com Beyond the ester group, the FTIR spectrum would also display bands corresponding to other parts of the molecule. For instance, C-H stretching vibrations from alkane portions of the structure typically appear in the 2850–3000 cm⁻¹ region. libretexts.orgvscht.cz

Table 1: Characteristic FTIR Absorption Bands for a Methyl Ester Functional Group

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O Stretch | 1750 - 1730 | Strong, Sharp | The most characteristic band for an ester. pressbooks.pubresearchgate.net |

| C-O Stretch (asymmetric) | 1300 - 1150 | Strong | Often described as the C-C-O stretch. spectroscopyonline.com |

| C-O Stretch (symmetric) | 1150 - 1000 | Strong | Often described as the O-C-C stretch. wvu.eduspectroscopyonline.com |

| C-H Stretch (in CH₃) | 3000 - 2850 | Medium to Strong | Characteristic of alkane C-H bonds. libretexts.orgvscht.cz |

X-ray Diffraction Analysis

While FTIR confirms the presence of functional groups, X-ray diffraction analysis provides the ultimate, unambiguous determination of a molecule's three-dimensional structure. researchgate.net It is the gold standard for establishing both the precise spatial arrangement of atoms (conformation) and the absolute stereochemistry of chiral centers.

Single-crystal X-ray diffraction is a technique that involves passing X-rays through a well-ordered crystal of the compound of interest. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. rsc.org

Determination of Absolute Configuration: For a chiral molecule like a "(1r,2s)-" ester, determining the absolute configuration is crucial. X-ray crystallography can achieve this through the phenomenon of anomalous dispersion. researchgate.net While this effect is present for all atoms, it is more pronounced for heavier atoms (atomic number > 8). researchgate.net If the molecule naturally contains a heavier atom (e.g., bromine, chlorine, or sulfur), the absolute configuration can often be determined directly. uzh.chnih.gov

The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled. researchgate.netmdpi.com A Flack parameter close to zero confirms that the assigned absolute configuration is correct with a high degree of confidence. mdpi.com If the molecule consists only of light atoms (C, H, O, N), making anomalous dispersion effects weak, a common strategy is to create a derivative by reacting the molecule with a chiral reagent of known absolute configuration, which then serves as an internal reference in the crystal structure. mdpi.comusm.edu

The analysis also reveals how molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds, which can influence the preferred solid-state conformation. rsc.org It is important to note that the conformation observed in the solid state may sometimes differ from the predominant conformation in solution due to these packing forces. scispace.com

Table 2: Representative Crystallographic Data from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Value | Description |

|---|---|---|

| Compound Name | (1r,2s)-Methyl X-ate | Hypothetical name for the analyzed crystal. |

| Chemical Formula | C₂₁H₃₀N₂O₆ | The elemental composition of the molecule. scispace.com |

| Formula Weight | 406.47 g/mol | The molar mass of the compound. scispace.com |

| Crystal System | Orthorhombic | The shape of the unit cell (e.g., cubic, monoclinic, orthorhombic). scispace.comresearchgate.net |

| Space Group | P2₁2₁2₁ | The set of symmetry operations describing the crystal lattice. scispace.comresearchgate.net |

| Unit Cell Dimensions | a = 6.894 Å, b = 14.248 Å, c = 21.863 Å | The lengths of the unit cell axes. scispace.com |

| Volume (V) | 2147.5 ų | The volume of the unit cell. scispace.com |

| Z | 4 | The number of molecules per unit cell. scispace.comresearchgate.net |

| R-factor | 0.0467 | An indicator of the quality of the fit between the experimental data and the final structural model. |

| Flack Parameter | 0.05 (6) | A value close to 0 confirms the assigned absolute configuration. researchgate.netmdpi.com |

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This is achieved by employing a chiral environment, either in the stationary phase or as a mobile phase additive, which interacts differently with each enantiomer, leading to differential retention times.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for separating enantiomers. mdpi.com The choice of CSP is crucial and is based on the structural and functional groups of the analyte. For analytes like Methyl ester, (1r,2s)-, several types of CSPs are applicable.

Polysaccharide-based CSPs : These are the most successful and broadly applied CSPs, with derivatives of cellulose (B213188) and amylose (B160209), such as their 3,5-dimethylphenylcarbamates, showing excellent enantiorecognition capabilities for a vast range of compounds. mdpi.com The separation mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. sigmaaldrich.com For many separations, these columns can resolve enantiomers of compounds containing ester and amine functionalities. mdpi.com

Pirkle-type CSPs : These phases, such as those based on N-(3,5-dinitrobenzoyl)phenylglycine, are known as π-acceptor CSPs. hplc.eu They are effective for separating compounds containing π-basic groups, like aromatic rings. The primary interaction mechanism is π-π stacking, supplemented by hydrogen bonding and dipole-dipole interactions. An advantage of these covalently bonded phases is their durability and compatibility with a wide range of normal-phase and reversed-phase mobile phases. hplc.eu

Cyclodextrin-based CSPs : Cyclodextrins are chiral, cyclic oligosaccharides that can separate enantiomers based on the formation of temporary diastereomeric inclusion complexes. sigmaaldrich.com The differential fit of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) molecule leads to their separation. These CSPs are particularly effective in reversed-phase mode. sigmaaldrich.com

The selection of the mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) for normal-phase chromatography, is critical for optimizing the separation. hplc.eu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for trace enantiomer analysis. hplc.eu

Table 1: Representative HPLC Conditions for Chiral Separations on CSPs This table is illustrative, based on general principles and separations of analogous compounds.

| Parameter | Setting | Reference |

|---|---|---|

| Column Type | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | mdpi.com |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | aocs.org |

| Flow Rate | 0.5 - 1.0 mL/min | aocs.org |

| Detection | UV (e.g., 220 nm or 254 nm) | hplc.euaocs.org |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | nih.gov |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) on chiral capillary columns is another primary method for determining enantiomeric purity, particularly for volatile compounds. The most common chiral stationary phases for GC are based on modified cyclodextrins. chromatographyonline.com

Cyclodextrin Derivatives : These are the most prevalent CSPs for GC. chromatographyonline.com Various derivatives of α-, β-, and γ-cyclodextrin are dissolved in a polysiloxane carrier. The separation mechanism relies on the formation of diastereomeric inclusion complexes between the analyte and the cyclodextrin. The thermal stability of these complexes is different for each enantiomer, resulting in different retention times. chromatographyonline.com Phases like permethylated β-cyclodextrin are recommended for general-purpose separations of a wide variety of compounds, including esters.

A critical parameter in chiral GC is the analysis temperature. Lower temperatures generally lead to larger differences in the interaction energies between the enantiomers and the CSP, resulting in better separation. chromatographyonline.com The selection of the specific cyclodextrin derivative can also be used to influence or even reverse the elution order of the enantiomers. chromatographyonline.com For amino-containing compounds, derivatization, for instance with trifluoroacetic anhydride (B1165640) (to form N-TFA derivatives), is often employed to improve volatility and chromatographic performance. oup.com

Table 2: Typical GC Conditions for Enantiomeric Purity Analysis This table is illustrative, based on general principles and separations of analogous compounds.

| Parameter | Setting | Reference |

|---|---|---|

| Column Type | Modified Cyclodextrin (e.g., permethylated β-cyclodextrin) | |

| Carrier Gas | Helium or Hydrogen | chromatographyonline.com |

| Inlet Temperature | 250 °C | |

| Oven Program | Isothermal at low temperature (e.g., 100-150 °C) or a slow ramp | chromatographyonline.comoup.com |

| Detector | Flame Ionization Detector (FID) | |

Preparative Chiral Chromatography for Enantiomer Separation

When pure enantiomers are required in larger quantities, analytical separation methods can be scaled up to a preparative level. Preparative chiral chromatography uses larger columns and higher flow rates to isolate milligrams to grams of a single enantiomer. researchgate.net

Both HPLC and Supercritical Fluid Chromatography (SFC) are used for preparative separations. SFC, which uses supercritical CO2 as the primary mobile phase component, is often preferred for its speed and reduced solvent consumption. The principles of separation remain the same as in the analytical scale, relying on chiral stationary phases to resolve the enantiomers. researchgate.net A common strategy involves screening various CSPs and mobile phases at the analytical scale to identify the optimal conditions, which are then transferred to a preparative system. For instance, amylose tris(3,5-dimethylphenylcarbamate) has been successfully used as a stationary phase for the preparative separation of chiral compounds. researchgate.net This allows for the isolation of enantiomers with high purity, which can then be used as reference standards or for further research.

NMR-based Methods for Enantiomeric Purity

NMR spectroscopy offers a distinct approach to determining enantiomeric purity. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral environment must be introduced to induce chemical shift nonequivalence between the corresponding nuclei of the two enantiomers.

Diastereomeric Derivative Formation and NMR Signal Nonequivalence

A classic method for NMR-based purity determination involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a single, enantiomerically pure chiral derivatizing agent (CDA). nih.gov Diastereomers have different physical properties and, crucially, distinct NMR spectra.

For an analyte like Methyl ester, (1r,2s)-, which contains an amino group, a suitable CDA would be a chiral carboxylic acid. The formation of diastereomeric amides results in different magnetic environments for the nuclei near the newly formed stereocenter. For example, reacting an amine with an enantiopure chiral acid like (R)-(-)-acetoxyphenylacetic acid creates diastereomeric esters whose protons, particularly those close to the chiral center such as methoxy (B1213986) (OMe) or methyl (Me) groups, exhibit separate signals in the ¹H NMR spectrum. nih.gov The relative integration of these non-equivalent signals provides a direct measure of the enantiomeric ratio. researchgate.netresearchgate.net Similarly, chiral alcohols can be derivatized with chiral acids to form diastereomeric esters, leading to observable signal splitting. nih.govresearchgate.net

Table 3: Example of ¹H NMR Chemical Shift Nonequivalence in Diastereomers Data derived from the analysis of analogous cis-dihydrodiols derivatized with (R)- and (S)-MPBA. researchgate.netresearchgate.net

| Derivative | Proton Signal | Chemical Shift (ppm) of Diastereomer 1 | Chemical Shift (ppm) of Diastereomer 2 | Δδ (ppm) | Reference |

|---|---|---|---|---|---|

| Ester with (S)-MPBA | OMe | 3.288 | N/A | \multirow{2}{}{0.041} | researchgate.net |

| Ester with (R)-MPBA | OMe | 3.247 | N/A | researchgate.net | |

| Ester with (S)-MPBA | Me | 1.434 | N/A | \multirow{2}{}{0.062} | researchgate.net |

Application of Chiral Solvating Agents

An alternative to covalent derivatization is the use of Chiral Solvating Agents (CSAs), also known as chiral shift reagents. CSAs are enantiomerically pure compounds that form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. nih.govacs.org These interactions, which can include hydrogen bonding, ion pairing, or π-π stacking, are sufficient to create different average magnetic environments for the two enantiomers, leading to the splitting of signals in the NMR spectrum. nih.govresearchgate.net

A variety of CSAs have been developed, including those derived from (1R,2R)-1,2-diaminocyclohexane, ethyl (S)-lactate, and isomannide. nih.govresearchgate.netrsc.org The magnitude of the chemical shift difference (ΔΔδ) depends on the strength of the interaction, the specific nuclei observed, the solvent, and the concentration of the CSA. acs.org This method is often preferred as it is non-destructive, requires no sample modification, and allows for the recovery of the original analyte. core.ac.uk For analytes containing both an amine and an ester group, CSAs capable of multiple interaction points, such as hydrogen bonding and dipole-dipole interactions, are particularly effective. rsc.orgcore.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.